
t-Butylaminodimethylsilylchloride
Overview
Description
t-Butylaminodimethylsilylchloride is an organosilicon compound with the molecular formula C₆H₁₆ClNSi and a molecular weight of 165.73 g/mol. It is a chlorosilane containing a tert-butyl group, two methyl groups, and an amino group attached to a silicon atom. This compound is known for its stability under various reaction conditions and is widely used in organic synthesis.
Preparation Methods
t-Butylaminodimethylsilylchloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with dimethylchlorosilane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(CH₃)₃CNH₂ + (CH₃)₂SiCl₂ → (CH₃)₃CNSi(CH₃)₂Cl + HCl
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products.
Chemical Reactions Analysis
t-Butylaminodimethylsilylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and phenols to form t-butylaminodimethylsilyl ethers.
Hydrolysis: The compound can be hydrolyzed to form t-butylaminodimethylsilanol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Scientific Research Applications
t-Butylaminodimethylsilylchloride has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for hydroxyl groups in organic synthesis.
Carbohydrate Chemistry: In carbohydrate chemistry, it is used to selectively protect hydroxyl groups on carbohydrates, allowing researchers to modify specific positions on the carbohydrate molecule while leaving other hydroxyl groups untouched.
Material Science: The compound can be used to modify the surface properties of materials, such as creating hydrophobic or water-repellent coatings.
Mechanism of Action
The mechanism of action of t-Butylaminodimethylsilylchloride primarily involves its ability to form stable silyl ethers with hydroxyl-containing compounds. The silicon atom in the compound forms a covalent bond with the oxygen atom of the hydroxyl group, resulting in the formation of a silyl ether. This reaction is facilitated by the presence of a base, which deprotonates the hydroxyl group, making it more nucleophilic and reactive towards the silicon atom.
Comparison with Similar Compounds
t-Butylaminodimethylsilylchloride can be compared with other similar compounds, such as tert-Butyldimethylsilyl chloride and trimethylsilyl chloride. While all these compounds are used as protecting groups in organic synthesis, this compound is unique due to the presence of the amino group, which can participate in additional reactions and provide further functionalization options.
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and phenols.
Trimethylsilyl chloride: Another protecting group for hydroxyl groups, but less bulky compared to this compound.
Properties
IUPAC Name |
N-[chloro(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16ClNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWOGTUTBSUNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458646 | |
| Record name | t-butylaminodimethylsilylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60556-33-4 | |
| Record name | t-butylaminodimethylsilylchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

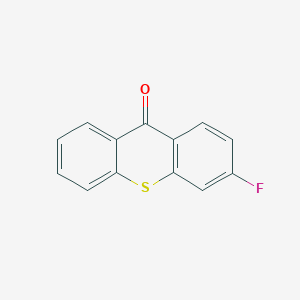
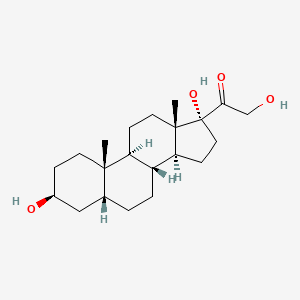
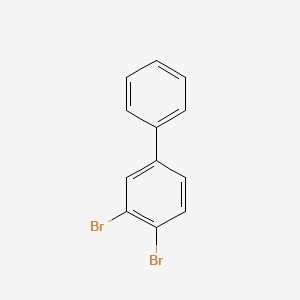
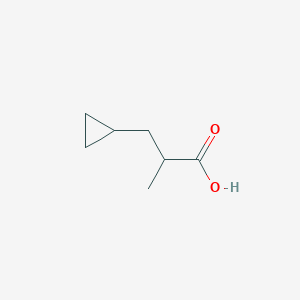
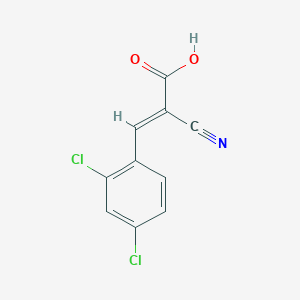
![1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3054396.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B3054399.png)
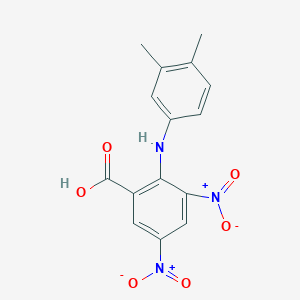
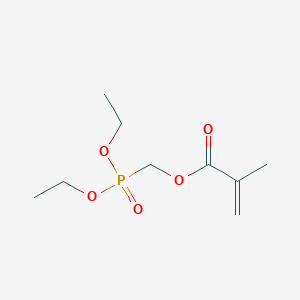
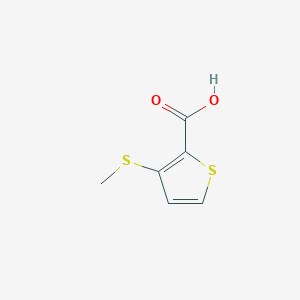
![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

